Home > Products > Screening Compounds P11533 > Cellular tumor antigen p53 (217-225)
Cellular tumor antigen p53 (217-225) -

Cellular tumor antigen p53 (217-225)

Catalog Number: EVT-243840
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cellular tumor antigen p53
Overview

Cellular tumor antigen p53, specifically the peptide sequence from amino acids 217 to 225, plays a crucial role in cellular mechanisms related to tumor suppression and regulation of the cell cycle. The full-length p53 protein is a well-studied tumor suppressor encoded by the TP53 gene, which is frequently mutated in various cancers, making it a focal point in cancer research and therapy development. The sequence 217-225 is part of the larger context of p53's functionality, contributing to its ability to regulate transcription and respond to cellular stressors.

Source

The TP53 gene is located on chromosome 17p13.1 in humans and encodes a protein that consists of 393 amino acids. The protein has several functional domains, including the transactivation domain, DNA-binding domain, tetramerization domain, and regulatory domain. The p53 protein undergoes extensive post-translational modifications that influence its stability and activity, making it a dynamic regulator of cellular processes .

Classification

Cellular tumor antigen p53 can be classified as a transcription factor and a tumor suppressor protein. It is involved in various cellular processes such as apoptosis, cell cycle regulation, and DNA repair. The classification of p53 reflects its essential role in maintaining genomic stability and preventing oncogenesis .

Synthesis Analysis

Methods

The synthesis of the peptide sequence corresponding to cellular tumor antigen p53 (217-225) can be achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • Resin Selection: A suitable resin is chosen based on the desired cleavage conditions.
    • Amino Acid Coupling: Each amino acid is activated (usually with a coupling agent) and added sequentially.
    • Cleavage: Once synthesis is complete, the peptide is cleaved from the resin using appropriate cleavage conditions (e.g., trifluoroacetic acid).
    • Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
  2. Characterization:
    • The synthesized peptide can be characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity .
Molecular Structure Analysis

Structure

The peptide sequence for cellular tumor antigen p53 (217-225) consists of nine amino acids. Its structure can be influenced by factors such as post-translational modifications and interactions with other proteins or nucleic acids.

Data

The molecular weight of this peptide can be calculated based on its amino acid composition. For example, if we consider the sequence contains standard amino acids, its molecular weight would approximately range between 900 to 1200 Daltons depending on specific residues present.

Chemical Reactions Analysis

Reactions

Cellular tumor antigen p53 participates in several biochemical reactions that are crucial for its function as a tumor suppressor:

  1. Phosphorylation:
    • Upon cellular stress (e.g., DNA damage), specific serine and threonine residues in the p53 protein undergo phosphorylation by various kinases (e.g., ATM, ATR). This modification stabilizes p53 and enhances its transcriptional activity .
  2. Acetylation:
    • Acetylation at specific lysine residues also plays a significant role in modulating p53 activity, affecting its ability to bind DNA and regulate target genes involved in cell cycle arrest and apoptosis .

Technical Details

These modifications can be analyzed through techniques such as Western blotting or mass spectrometry, allowing researchers to study how different stress signals modulate p53 activity.

Mechanism of Action

Process

The mechanism of action for cellular tumor antigen p53 involves several steps:

  1. Activation: In response to stress signals like DNA damage or oncogene activation, p53 becomes phosphorylated and stabilized.
  2. Tetramer Formation: Activated p53 forms tetramers that bind to specific DNA sequences at promoter regions of target genes.
  3. Transcription Regulation: This binding initiates transcription of genes involved in cell cycle regulation (e.g., p21) and apoptosis (e.g., BAX) .

Data

Research indicates that over 300 genes are directly regulated by p53, highlighting its extensive role in maintaining cellular integrity .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately between 900 to 1200 Daltons for the peptide sequence.
  • Solubility: Peptides like this are generally soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: The stability of the peptide can vary based on environmental conditions such as temperature and pH.
  • Reactivity: The presence of functional groups allows for potential interactions with other biomolecules.

Relevant analyses can include circular dichroism spectroscopy to study conformational changes upon binding or modification.

Applications

Scientific Uses

Cellular tumor antigen p53 (217-225) has significant applications in research:

  1. Cancer Research: Understanding mutations within this region can provide insights into cancer pathogenesis.
  2. Therapeutic Development: Peptides derived from this sequence may serve as potential therapeutic agents or targets for drug development aimed at restoring normal p53 function in tumors.
  3. Diagnostic Tools: Antibodies against specific regions of p53 are used in diagnostics to detect cancer-related alterations in p53 expression or function .
Introduction to p53 in Oncobiology

Historical Discovery and Evolution of p53 as a Tumor Suppressor

The p53 protein, initially discovered in 1979 as a cellular partner of simian virus 40 (SV40) large T-antigen, was mistakenly classified as an oncogene due to its elevated expression in transformed cells [1] [7]. Early studies utilized p53 cDNA cloned from tumor cells, which inadvertently contained mutations that conferred dominant-negative and gain-of-function properties [1] [4]. By 1989, pivotal studies revealed that wild-type p53 (wt p53) acts as a bona fide tumor suppressor:

  • Functional Reclassification: Levine’s team demonstrated that non-mutant p53 cDNA lacked oncogenic activity, while Baker et al. identified inactivating mutations in human cancers [1].
  • Paradigm Shift: p53’s role was reinterpreted through the lens of Knudson’s "two-hit" hypothesis for tumor suppressor genes, with mutations observed in >50% of human malignancies [4] [10].
  • Evolutionary Conservation: Phylogenetic studies in Xenopus laevis, trout, and mammals revealed five highly conserved domains critical for DNA binding and tetramerization, underscoring its fundamental role in genomic stability [1] [5].

This redefinition positioned p53 as the "guardian of the genome," coordinating responses to DNA damage, oncogene activation, and cellular stress [10].

Structural and Functional Domains of p53: Implications for Transcriptional Regulation

The p53 protein comprises seven structured domains that enable its function as a transcription factor [5] [9] [10]:

Table 1: Structural Domains of Human p53

DomainResiduesFunctionPathological Relevance
N-terminal TAD1–61Recruits coactivators (e.g., CBP/p300)Phosphorylation regulates stability
Proline-rich region (PRD)61–92Mediates apoptosis and SH3-domain interactionsRequired for efficient growth suppression
DNA-binding domain (DBD)102–292Sequence-specific DNA recognition via loop-sheet-helix motif~90% of cancer mutations occur here
Nuclear localization signal316–325Facilitates nuclear importMutations cause cytoplasmic sequestration
Oligomerization domain (OD)326–355Forms tetramers via β-strand/α-helix interactionsDominant-negative mutations disrupt function
C-terminal regulatory domain356–393Modulates DNA binding via electrostatic interactionsPost-translational modifications fine-tune activity

Key mechanistic insights:

  • DNA Binding: The DBD adopts an immunoglobulin-like β-sandwich fold stabilized by a zinc ion. It recognizes decameric repeats (RRRCWWGYYY; W = A/T, R = purine, Y = pyrimidine) with high cooperativity [5] [9].
  • Allosteric Regulation: The C-terminal domain (CTD) undergoes disorder-to-order transitions upon binding nonspecific DNA, facilitating DBD access to target sequences [5].
  • Tetramerization: The OD forms a dimer-of-dimers structure essential for transcriptional activation. Monomeric p53 is functionally inert [9] [10].

Table 2: Key Structural Features of the p53 DBD

FeatureDescriptionImpact of Mutations
Loop L1Residues 113–123; contacts DNA major grooveR175H disrupts zinc coordination, misfolding DBD
β-sandwich scaffoldProvides structural integrityR248Q/W destabilizes core, reducing DNA affinity
Zinc-binding siteCoordinated by Cys176, His179, Cys238, Cys242Metal loss compromises stability
DNA interfaceLoop L3 (residues 237–250) and helix H2R273H/C directly impairs DNA contact

Contextual Significance of the p53 (217-225) Epitope in Immune and Cellular Signaling

The p53 peptide spanning residues 217–225 (sequence LLGRNSFEV) resides within the DBD’s α-helical region and serves dual roles in cellular signaling and immune recognition:

Structural Role in p53 Function

  • Location: Overlaps with residues 220–230 in helix H2, which stabilizes the DBD core and mediates DNA contacts [5] [9].
  • Functional Impact: Mutations at R220 (e.g., R220C) reduce thermostability and DNA-binding affinity, though less severely than "hotspot" mutations (e.g., R248, R273) [10].

Role as an Immunogenic Epitope

  • HLA Presentation: LLGRNSFEV binds HLA-A0201 and HLA-A2402 alleles, prevalent in 40–60% of global populations [8] [9].
  • Tumor-Specific Expression: Mutant p53 proteins accumulate in cancer cells, leading to enhanced processing and presentation of wild-type peptides like p53217–225 [8].
  • Immune Evasion Mechanisms: Tumors with p53 mutations exhibit:
  • Impaired antigen processing machinery
  • Increased regulatory T cells (Tregs)
  • Elevated PD-L1 expression, dampening CD8+ T cell responses [3] [8].

Table 3: Immunological Characteristics of p53 (217-225) Epitope

ParameterDetailsClinical Relevance
HLA RestrictionHLA-A0201, HLA-A2402Broad population coverage
T cell RecognitionCD8+ T cells in 30–40% of HLA-matched cancer patientsCorrelates with tumor regression in vaccine trials
Expression in TumorsOverexpressed in p53-mutated cancers (>80% of SCCHN, ovarian, lung)Targetable across multiple cancer types
Immune SuppressionElevated Tregs in SCCHN patients reduce epitope-specific responsesSuggests need for combo therapies (e.g., anti-PD-1)

Therapeutic Implications

  • Vaccine Development: Multi-epitope vaccines incorporating p53217–225 enhance CD8+ T cell responses in preclinical models. In head and neck cancer (SCCHN) patients, dendritic cells pulsed with this peptide induce antigen-specific T cells [8].
  • Neomorphic Functions: Mutant p53 gain-of-function (GOF) variants alter cytokine secretion (e.g., IL-8, CCL2), recruiting immunosuppressive myeloid cells and inhibiting antitumor immunity [3] [10].

Properties

Product Name

Cellular tumor antigen p53 (217-225)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.